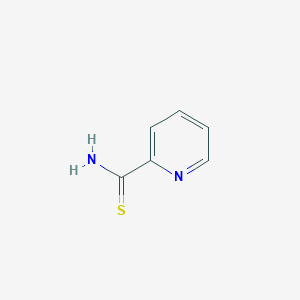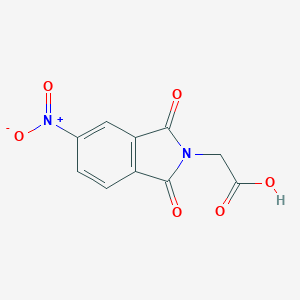
endo-Dicyclopentadiene
Übersicht
Beschreibung
endo-Dicyclopentadiene is a complex organic compound known for its unique structure and diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-Dicyclopentadiene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and specific reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
endo-Dicyclopentadiene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
endo-Dicyclopentadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of endo-Dicyclopentadiene involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nadic Anhydride: Another compound with a similar structure, used as a curing agent for epoxy resins.
Carbic Anhydride: Known for its use in the synthesis of various organic compounds.
Uniqueness
endo-Dicyclopentadiene stands out due to its unique polycyclic structure and the presence of a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1755-01-7 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
(1S,2R,6S,7R)-tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
HECLRDQVFMWTQS-RGOKHQFPSA-N |
SMILES |
C1C=CC2C1C3CC2C=C3 |
Isomerische SMILES |
C1C=C[C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3 |
Kanonische SMILES |
C1C=CC2C1C3CC2C=C3 |
Key on ui other cas no. |
1755-01-7 |
Synonyme |
dicyclopentadiene |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)








